Kallidine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Kallidin has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

Kallidin is a bioactive kinin that is part of the kallikrein-kinin system (KKS) . The primary targets of Kallidin are the bradykinin B1 receptor (B1R) and the bradykinin B2 receptor (B2R) . These receptors are involved in various physiological processes such as blood pressure regulation, inflammation, and renal function .

Mode of Action

Kallidin is produced from kininogen substrates by the action of plasma and tissue kallikreins . Once formed, Kallidin can be converted to bradykinin by the aminopeptidase enzyme . The active kinin, whether it’s Kallidin or its derivative bradykinin, interacts with the B1R and B2R . The effects of these interactions are mediated by these receptors, with B2R being constitutively expressed and B1R being inducible during immunopathology .

Biochemical Pathways

The KKS, of which Kallidin is a part, is involved in a number of crucial physiological processes. These include blood pressure maintenance, hemostasis, inflammation, and renal function . The activation of the KKS, which includes the formation of Kallidin, can lead to vascular effects (vasodilation, increased microvascular permeability), inflammatory manifestations (edema, pain, increased local blood flow), smooth muscle contraction, and epithelial cell stimulation .

Pharmacokinetics

It is known that kallidin is a short-lived peptide , suggesting that it is rapidly metabolized and excreted

Result of Action

The interaction of Kallidin with its targets leads to a range of molecular and cellular effects. These include vasodilation, increased microvascular permeability, inflammation, and pain . These effects are mediated through the activation of signaling molecules like protein kinase C and phospholipases, and secondary messengers like inositol-1,4,5,-triphosphate, diacylglycerol, calcium, and arachidonic acid .

Action Environment

Environmental factors can influence the action of Kallidin. For instance, certain environmental contaminants, such as small molecular organic chemicals, engineered nanoparticles, and atmospheric fine particulate matter, can directly interact with the KKS, causing the autoactivation of the Hageman factor XII (FXII), the subsequent cascade cleavage of the plasma prekallikrein (PPK), and high molecular kininogen (HK) . This interaction can lead to downstream hematological effects and other related toxicities .

Analyse Biochimique

Biochemical Properties

Kallidin is produced on cell surfaces by limited proteolysis from their precursors, the kininogens . It is processed by kinin-liberating enzymes named kallikreins . Tissue kallikrein mostly utilizes L-kininogen as the substrate to produce the kinin kallidin, whereas plasma kallikrein acts mostly if not exclusively on H-kininogen to generate the bradykinin hormone .

Cellular Effects

Kallidin plays a significant role in various cellular processes. It acts as a vasodilator and an inflammatory mediator in various signaling cascades . It is associated with inflammatory response pathway mediating diverse functions in vascular permeability like thrombosis and blood coagulation .

Molecular Mechanism

Kallidin exerts its effects at the molecular level through its interactions with various biomolecules. It binds to G-protein-coupled receptors and triggers Ca2±dependent nitric oxide and/or prostaglandin-dependent signaling pathways .

Temporal Effects in Laboratory Settings

It is known that Kallidin is a short-lived peptide hormone , indicating that its effects may be transient and could change over time.

Metabolic Pathways

Kallidin is involved in the kallikrein–kinin system (KKS), a metabolic pathway associated with inflammatory response . It interacts with various enzymes and cofactors within this pathway .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La kallidine est produite par la clivage protéolytique du kinogène sous l'action de la kallicréine tissulaire . Le processus implique le clivage du kinogène de faible poids moléculaire pour produire de la this compound. Cette réaction se produit généralement dans des conditions physiologiques, la kallicréine tissulaire agissant comme l'enzyme.

Méthodes de production industrielle : Dans un environnement industriel, la this compound peut être synthétisée en utilisant la technologie de l'ADN recombinant pour produire de la kallicréine tissulaire, qui est ensuite utilisée pour cliver le kinogène afin de produire de la this compound. Cette méthode garantit un rendement et une pureté élevés du composé .

Analyse Des Réactions Chimiques

Types de réactions : La kallidine subit plusieurs types de réactions, notamment :

Clivage protéolytique : La this compound peut être convertie en bradykinine par l'aminopeptidase.

Dégradation : La this compound peut être dégradée par la carboxypeptidase M et N, ainsi que par d'autres peptidases.

Réactifs et conditions courants :

Enzyme aminopeptidase : Convertit la this compound en bradykinine.

Carboxypeptidase M et N : Dégradent la this compound en peptides plus petits.

Principaux produits :

Bradykinine : Formée par l'action de l'aminopeptidase sur la this compound.

Des-Arg10-Kallidine : Formée par l'action de la carboxypeptidase.

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisée comme peptide modèle pour étudier les enzymes protéolytiques et leurs inhibiteurs.

Biologie : Joue un rôle dans l'étude des réponses inflammatoires et de la perméabilité vasculaire.

Industrie : Utilisée dans le développement de tests diagnostiques pour détecter l'activité de la kallicréine.

5. Mécanisme d'action

La this compound exerce ses effets en se liant aux récepteurs de la bradykinine, principalement le récepteur B2 de la bradykinine . Ce récepteur est un récepteur couplé aux protéines G qui active plusieurs voies de signalisation en aval, y compris la voie de la phospholipase C, qui conduit à la production d'inositol triphosphate et de diacylglycérol . Ces messagers secondaires entraînent la libération d'ions calcium et l'activation de la protéine kinase C, conduisant finalement à divers effets physiologiques tels que la vasodilatation, une augmentation de la perméabilité vasculaire et la sensation de douleur .

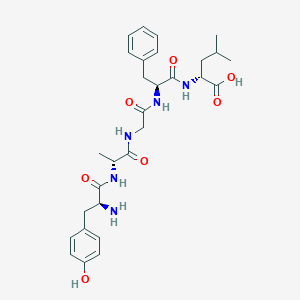

Composés similaires :

Bradykinine : Un nonapeptide qui est très similaire à la this compound mais qui n'a pas le résidu lysine à l'extrémité N-terminale.

Des-Arg9-Bradykinine : Un métabolite de la bradykinine qui a perdu le résidu arginine C-terminal.

Des-Arg10-Kallidine : Un métabolite de la this compound qui a perdu le résidu arginine C-terminal.

Unicité : La this compound est unique dans sa structure en raison de la présence d'un résidu lysine supplémentaire à l'extrémité N-terminale par rapport à la bradykinine . Cette différence structurale permet à la this compound d'interagir avec différentes enzymes et différents récepteurs, conduisant à des effets physiologiques distincts .

Comparaison Avec Des Composés Similaires

Bradykinin: A nonapeptide that is very similar to kallidin but lacks the lysine residue at the N-terminal end.

Des-Arg9-Bradykinin: A metabolite of bradykinin that has lost the C-terminal arginine residue.

Des-Arg10-Kallidin: A metabolite of kallidin that has lost the C-terminal arginine residue.

Uniqueness: Kallidin is unique in its structure due to the presence of an additional lysine residue at the N-terminal end compared to bradykinin . This structural difference allows kallidin to interact with different enzymes and receptors, leading to distinct physiological effects .

Propriétés

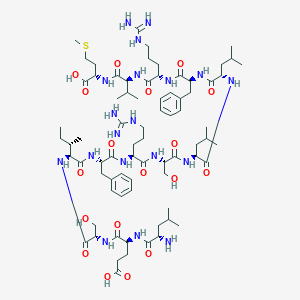

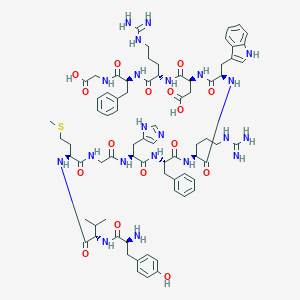

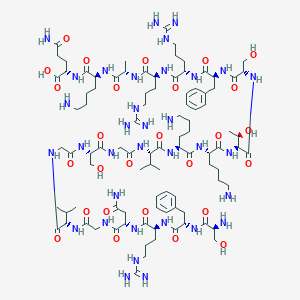

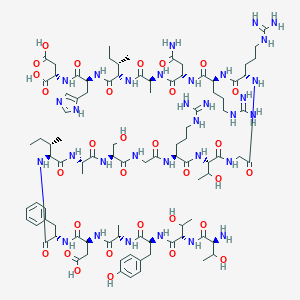

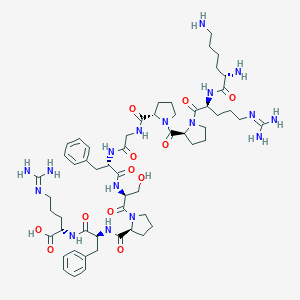

IUPAC Name |

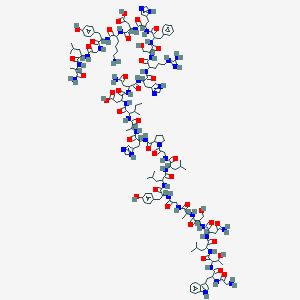

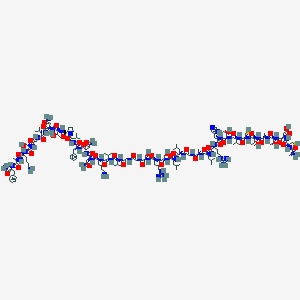

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H85N17O12/c57-24-8-7-18-36(58)46(76)67-37(19-9-25-63-55(59)60)51(81)73-29-13-23-44(73)53(83)72-28-11-21-42(72)49(79)65-32-45(75)66-39(30-34-14-3-1-4-15-34)47(77)70-41(33-74)52(82)71-27-12-22-43(71)50(80)69-40(31-35-16-5-2-6-17-35)48(78)68-38(54(84)85)20-10-26-64-56(61)62/h1-6,14-17,36-44,74H,7-13,18-33,57-58H2,(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,80)(H,70,77)(H,84,85)(H4,59,60,63)(H4,61,62,64)/t36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSKZKQBTVLYEQ-FSLKYBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H85N17O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895018 | |

| Record name | Kallidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1188.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342-10-9 | |

| Record name | Kallidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kallidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bradykinin, N2-l-lysyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

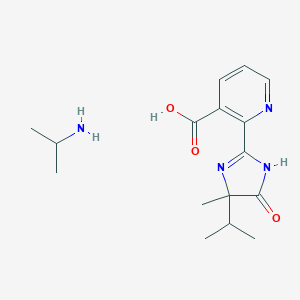

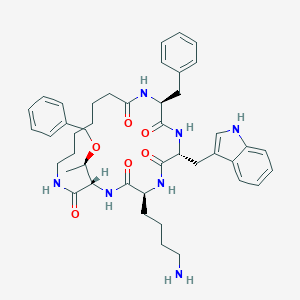

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

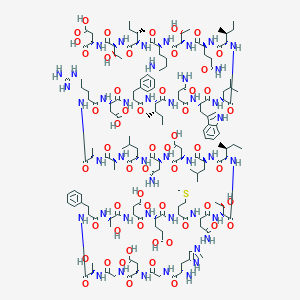

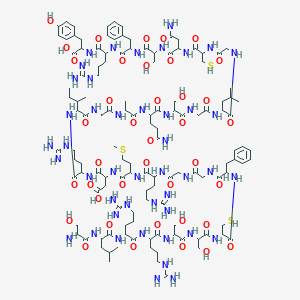

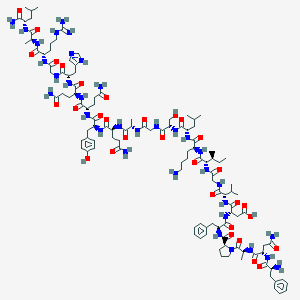

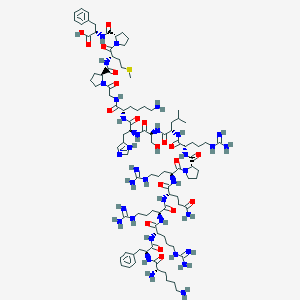

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13250.png)